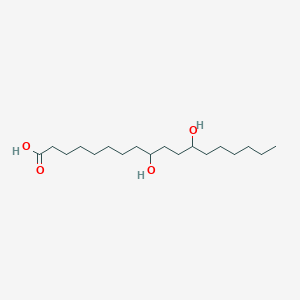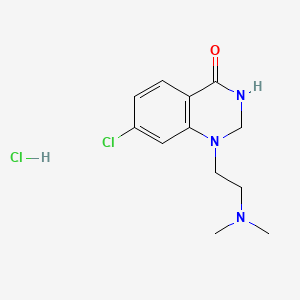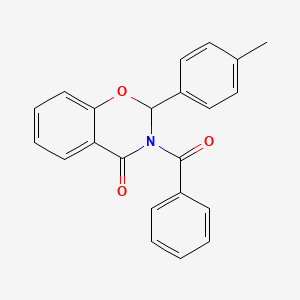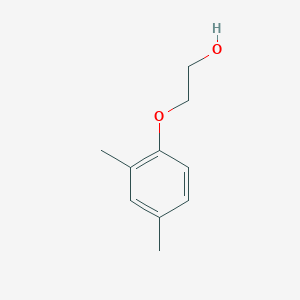
Ethanol, 2-(2,4-dimethylphenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylphenoxy)ethanol is an organic compound with the chemical formula C10H14O2. It is a type of phenoxyethanol, which is a glycol ether commonly used in various industrial and pharmaceutical applications. This compound is known for its antimicrobial properties and is often used as a preservative in cosmetics and personal care products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Dimethylphenoxy)ethanol can be synthesized through the reaction of phenol with ethylene oxide in an alkaline environment. Common alkaline catalysts used in this reaction include sodium hydroxide, ammonia, and amines . The reaction typically occurs at a temperature below the boiling point of the reaction mixture to ensure high purity of the product .
Industrial Production Methods
In industrial settings, the production of 2-(Dimethylphenoxy)ethanol involves the reaction of phenolate with a monohalohydrin. This method is preferred due to its efficiency and ability to produce high-purity phenoxyethanol . The reaction is carried out at controlled temperatures and pressures to optimize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylphenoxy)ethanol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group, forming aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halides, amines, or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylphenoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of antimicrobial properties and as a preservative in biological samples.
Medicine: Utilized in the formulation of pharmaceuticals and as a preservative in vaccines.
Industry: Applied in the production of cosmetics, personal care products, and as an industrial solvent.
Wirkmechanismus
The mechanism of action of 2-(Dimethylphenoxy)ethanol primarily involves its antimicrobial properties. It disrupts the cell membrane of bacteria, leading to cell lysis and death. This compound is effective against a wide range of gram-positive and gram-negative bacteria . Additionally, it acts as a preservative by inhibiting the growth of microorganisms in various formulations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyethanol: A closely related compound with similar antimicrobial properties.
2-(2,4-Dimethylphenoxy)ethanol: Another derivative with comparable chemical properties.
Uniqueness
2-(Dimethylphenoxy)ethanol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its effectiveness as a preservative and antimicrobial agent makes it highly valuable in various applications, particularly in the cosmetics and pharmaceutical industries .
Eigenschaften
CAS-Nummer |
54411-20-0 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-(2,4-dimethylphenoxy)ethanol |
InChI |
InChI=1S/C10H14O2/c1-8-3-4-10(9(2)7-8)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3 |
InChI-Schlüssel |
DMMLIWIXFIVKFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


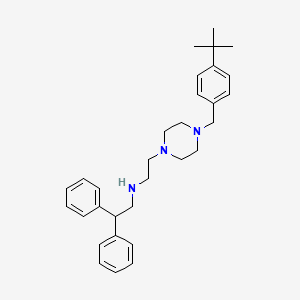
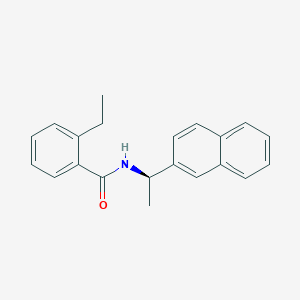
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol](/img/structure/B15344956.png)
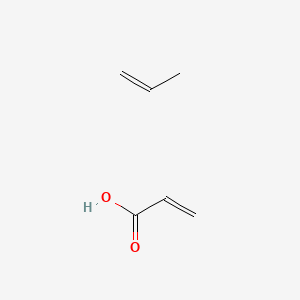

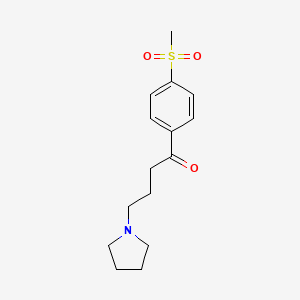
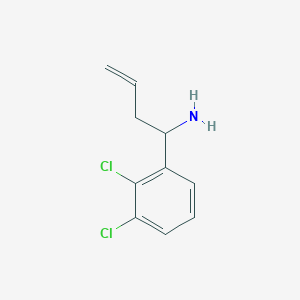
![1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B15344985.png)
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester](/img/structure/B15344988.png)

